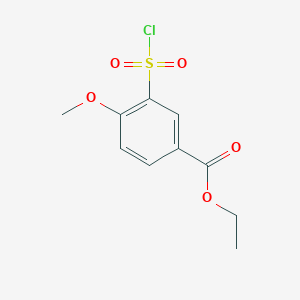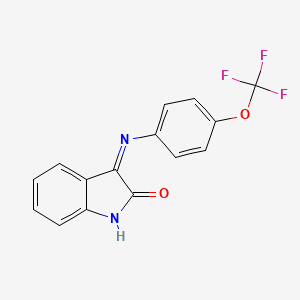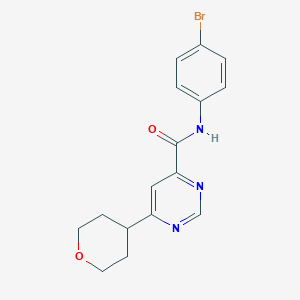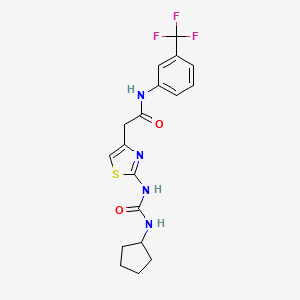
2-Chloro-2-phenylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-phenylpropanal is a chemical compound with the molecular formula C9H9ClO and a molecular weight of 168.623 g/mol .
Synthesis Analysis
The synthesis of this compound has been investigated in various studies. One such study examined the organocatalytic enantioselective α-chlorination of 2-phenylpropanal . The study found that primary aminocatalysts can catalyze the formation of the α-chloro branched aldehydes in good yields, but only with moderate enantioselectivities .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H9ClO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, particularly its organocatalytic enantioselective α-chlorination . The study found that the lack of control over the selectivity of formation of the (E)- and (Z)-enamine intermediate, and the clustering of reaction barriers of possible reaction pathways help to rationalize difficulties in producing high enantioselectivity .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
2-Chloro-2-phenylpropanal is involved in various chemical reactions and synthetic processes. For instance, it participates in SRN1 reactions, where t-butyl chloride and similar compounds react with ions under irradiation, leading to reduction and substitution products (Santiago & Rossi, 1990). Another study explored the gas-phase elimination kinetics of chloro-substituted phenylethanes, including derivatives of this compound, using density functional theory methods (Maldonado et al., 2011).
Organocatalytic Applications
In organocatalysis, 2-phenylpropanal, a related compound, is used for enantioselective α-chlorination. This process is catalyzed by primary aminocatalysts and has been studied in-depth to understand the challenges in achieving high enantioselectivity (Mohr et al., 2021).
Photochemical Behavior and Cyclization
The photochemical behavior of halo-substituted 1,3-diarylpropan-1,3-diones, which include 2-chloro-substituted compounds, has been investigated. These studies reveal how the nature of the halogen atom and electron-donor groups on the phenyl ring influence cyclization to flavones (Košmrlj & Šket, 2007).
Asymmetric Reactions and Chiral Precursors
This compound and its derivatives serve as important chiral precursors. For example, (S)-3-Chloro-1-phenylpropanol, derived from asymmetric reduction of 3-chloropropiophenone, is a key precursor for antidepressants like tomoxetine (Yang et al., 2009).
Kinetic Studies and Molecular Elimination
Kinetic studies involving chloro-substituted phenylpropanes offer insights into molecular elimination processes. Research in this area helps understand the mechanisms and pathways of such reactions, which are critical for synthetic chemistry applications (Chuchani & Dominguez, 1994).
Mécanisme D'action
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . It’s plausible that 2-Chloro-2-phenylpropanal may affect similar or related pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.
Propriétés
IUPAC Name |
2-chloro-2-phenylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXSRVZDSMGGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-propylethanediamide](/img/structure/B2973160.png)




![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)




![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)

![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)

